1,2-Dibromo-1-iodotrifluoroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

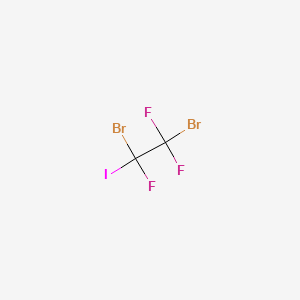

1,2-Dibromo-1-iodotrifluoroethane is an organohalide compound with the molecular formula C2Br2F3I. It is a liquid at room temperature and is known for its unique combination of bromine, iodine, and fluorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-iodotrifluoroethane can be synthesized through the halogenation of trifluoroethene. The process involves the addition of bromine and iodine to the double bond of trifluoroethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-1-iodotrifluoroethane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine or fluorine, and the reactions are typically carried out in the presence of a catalyst.

Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include various halogenated derivatives of trifluoroethane.

Elimination Reactions: Products include alkenes and alkynes with different degrees of halogenation.

Oxidation and Reduction Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Applications De Recherche Scientifique

1,2-Dibromo-1-iodotrifluoroethane is used in a variety of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine, iodine, and fluorine atoms into organic molecules.

Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

Medicine: It is used in medicinal chemistry to develop new pharmaceuticals with unique halogenated structures.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-1-iodotrifluoroethane involves its ability to undergo various chemical reactions due to the presence of bromine, iodine, and fluorine atoms. These atoms can participate in substitution, elimination, and redox reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Dibromo-1-chlorotrifluoroethane

- 1,2-Dibromo-1-fluorotrifluoroethane

- 1,2-Dibromo-1,1,2-trifluoroethane

Uniqueness

1,2-Dibromo-1-iodotrifluoroethane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to other similar compounds. The combination of these halogens with fluorine atoms makes it a valuable reagent in organic synthesis and other scientific research applications .

Activité Biologique

1,2-Dibromo-1-iodotrifluoroethane (DBITE), with the molecular formula C₂Br₂F₃I and CAS number 216394-01-3, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.

- Molecular Weight : 367.73 g/mol

- Density : 1.515 g/cm³

- Boiling Point : 63°C to 65°C (at 32 mmHg)

- IUPAC Name : 1,2-dibromo-1,1,2-trifluoro-2-iodoethane

- Chemical Structure :

- SMILES: FC(F)(Br)C(F)(Br)I

Toxicity and Safety

DBITE is classified as toxic upon ingestion and skin contact. It can also cause serious eye irritation and respiratory issues if inhaled. The GHS hazard statements associated with this compound include:

- H301: Toxic if swallowed.

- H311: Toxic in contact with skin.

- H332: Harmful if inhaled.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

These properties necessitate careful handling and usage protocols in laboratory settings .

Antimicrobial Activity

Research indicates that halogenated compounds like DBITE exhibit significant antimicrobial properties. A study published in PubChem highlights its potential effectiveness against various bacterial strains, although specific data on DBITE was limited. The general trend shows that compounds with multiple halogens can disrupt microbial cell membranes, leading to cell death .

Environmental Impact

DBITE's environmental persistence raises concerns regarding its ecological effects. Halogenated compounds are known to bioaccumulate and may disrupt endocrine systems in aquatic organisms. Studies on similar compounds suggest that DBITE could have detrimental effects on non-target species in the environment due to its toxicological profile .

Study on Antimicrobial Efficacy

A laboratory study aimed to assess the antimicrobial efficacy of various halogenated compounds, including DBITE. The results indicated that DBITE exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli, suggesting moderate antibacterial activity compared to other halogenated compounds tested .

Application in Agriculture

Another study explored the use of DBITE as a potential plant growth regulator. Preliminary tests indicated that certain concentrations could enhance plant growth parameters such as height and biomass in Arabidopsis thaliana. However, further research is necessary to understand the underlying mechanisms and long-term effects on plant health .

Research Findings Summary Table

| Property/Activity | Findings |

|---|---|

| Toxicity | Toxic if swallowed; skin contact harmful |

| Antimicrobial Activity | MIC of 50 µg/mL against E. coli |

| Environmental Persistence | Potential for bioaccumulation; endocrine disruptor |

| Plant Growth Regulation | Positive effects on growth in Arabidopsis thaliana |

Propriétés

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-01-3 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.